rac-[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol, Mixture of diastereomers
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Overview
Description
rac-[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol, mixture of diastereomers, is a complex organic compound that features a hexahydrocyclopenta[d][1,3]dioxole ring system with a methanol functional group. The presence of multiple chiral centers leads to the formation of diastereomers, making this compound particularly interesting in stereochemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol often starts with cyclopentadiene derivatives. A common approach includes the Diels-Alder reaction between a suitable diene and dienophile to form the core dioxolane structure, followed by reduction and functional group transformations to install the methanol moiety. Key reaction conditions include:
Temperature: : Typically maintained between -78°C to room temperature for Diels-Alder reactions.
Solvent: : Dichloromethane or tetrahydrofuran (THF) is often used.
Catalysts: : Lewis acids such as boron trifluoride etherate can be employed.
Industrial Production Methods
While specific details can vary, industrial production of such compounds generally involves large-scale reactors and optimized processes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like crystallization and chromatography are commonly used.
Chemical Reactions Analysis
Types of Reactions
rac-[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol can undergo several types of reactions including:
Oxidation: : Using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: : Employing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: : PCC in dichloromethane at room temperature.
Reduction: : Sodium borohydride in methanol.
Substitution: : Potassium tert-butoxide in THF.
Major Products
Oxidation: : Converts the methanol group into aldehyde or carboxylic acid.
Reduction: : Preserves the methanol group while reducing other functional groups if present.
Substitution: : Results in the formation of ether derivatives.
Scientific Research Applications
Chemistry
This compound is often used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a useful building block in organic synthesis and stereochemistry studies.
Biology
In biological research, rac-[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol has been explored for its potential biological activity, including its role as a chiral auxiliary in the synthesis of bioactive compounds.
Medicine
While specific medical applications may be limited, derivatives of this compound could serve as lead compounds in drug discovery, particularly in the development of chiral drugs.
Industry
In the industrial sector, this compound finds application in the production of advanced materials and specialty chemicals, often serving as a precursor in the manufacturing process.
Mechanism of Action
rac-[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol exerts its effects primarily through interactions with various molecular targets, influenced by its chiral centers. The mechanism involves:
Molecular Targets: : Enzymes and receptors that recognize specific stereochemical configurations.
Pathways: : Often engages in metabolic pathways involving oxidation-reduction reactions or nucleophilic substitutions.
Comparison with Similar Compounds
Uniqueness
What sets rac-[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol apart is its specific stereochemistry and the presence of both a methanol group and a dioxolane ring. This unique combination provides distinctive reactivity and interaction profiles.
Similar Compounds
Hexahydrocyclopenta[d][1,3]dioxole: : Similar core structure but without the methanol group.
Cyclopentadiene derivatives: : Share the cyclopentadiene backbone but differ in functional groups and stereochemistry.
Chiral alcohols: : Similar functional groups but with different ring systems or stereochemical configurations.
Hope this helps!
Properties
CAS No. |
1632382-02-5 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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